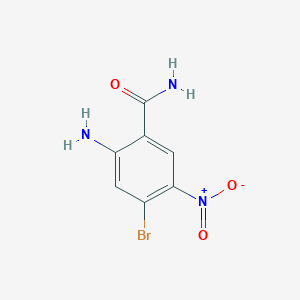

2-Amino-4-bromo-5-nitrobenzamide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-4-bromo-5-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3O3/c8-4-2-5(9)3(7(10)12)1-6(4)11(13)14/h1-2H,9H2,(H2,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVUUWRRYMOHZQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])Br)N)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Thermodynamic properties of 2-Amino-4-bromo-5-nitrobenzamide

An In-depth Technical Guide to the Thermodynamic Properties of 2-Amino-4-bromo-5-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of 2-Amino-4-bromo-5-nitrobenzamide, a compound of significant interest in medicinal chemistry and materials science. While experimental data for this specific molecule is limited in publicly available literature, this guide synthesizes information from structurally related compounds to predict its behavior and outlines detailed experimental protocols for its empirical determination. Understanding these properties is critical for optimizing synthesis, purification, formulation, and for predicting the compound's stability and bioavailability—key considerations in drug development.

Introduction: The Significance of 2-Amino-4-bromo-5-nitrobenzamide

2-Amino-4-bromo-5-nitrobenzamide belongs to a class of substituted benzamides that are pivotal scaffolds in the development of novel therapeutic agents. The presence of an amino, a bromo, and a nitro group on the benzamide core imparts a unique electronic and steric profile, making it a versatile building block for creating libraries of compounds for high-throughput screening in drug discovery programs.[1][2] Benzamide derivatives have been investigated for a wide range of biological activities, including as anticancer, antimicrobial, and anti-inflammatory agents.[2][3] Specifically, the functional groups on 2-Amino-4-bromo-5-nitrobenzamide offer multiple sites for chemical modification, allowing for the fine-tuning of its pharmacokinetic and pharmacodynamic properties.[4] The thermodynamic properties of such a molecule are foundational to its entire development lifecycle, from chemical synthesis to pharmaceutical formulation.

Predicted Physicochemical and Thermodynamic Properties

| Property | Predicted Value/Range | Rationale and Comparative Data |

| Molecular Formula | C₇H₆BrN₃O₃ | Based on chemical structure. |

| Molecular Weight | 260.05 g/mol | Calculated from the molecular formula. |

| Melting Point (°C) | 160 - 180 | 2-bromo-5-nitrobenzamide has a melting point of 164°C.[5] The additional amino group may slightly alter crystal packing and hydrogen bonding, influencing the melting point. |

| Boiling Point (°C) | > 300 (decomposes) | High molecular weight and polar functional groups suggest a high boiling point. Nitroaromatic compounds often decompose at elevated temperatures. 2-bromo-5-nitrobenzamide has a predicted boiling point of 316-319°C.[5] |

| Water Solubility | Low | The presence of polar amino, nitro, and amide groups is offset by the hydrophobic benzene ring and bromo substituent. Expected to have low aqueous solubility, similar to related nitroanilines. 2-bromo-5-nitrobenzamide has a predicted water solubility of 3.02e-3 g/L.[5] |

| pKa (acidic) | ~16-18 | The amide N-H is weakly acidic. |

| pKa (basic) | ~0-1 | The amino group's basicity is significantly reduced by the electron-withdrawing effects of the adjacent nitro and bromo groups. |

| LogP | 1.5 - 2.5 | The octanol-water partition coefficient is expected to be in this range, indicating moderate lipophilicity. |

Synthesis and Purification

A plausible synthetic route to 2-Amino-4-bromo-5-nitrobenzamide can be adapted from procedures for similar compounds, such as the ammonolysis of a corresponding ester or acid chloride.[6]

Proposed Synthetic Pathway

A potential synthesis could involve the nitration and bromination of a suitable benzamide precursor, followed by the introduction of the amino group. Alternatively, starting from a pre-functionalized benzoic acid, the amide can be formed in the final step.

Caption: Proposed synthetic pathway for 2-Amino-4-bromo-5-nitrobenzamide.

General Purification Protocol: Recrystallization

Purification of the crude product is critical for accurate thermodynamic measurements. Recrystallization is a standard and effective method.

-

Solvent Selection : Screen various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures with water) to identify one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

-

Dissolution : Dissolve the crude solid in a minimal amount of the hot solvent.

-

Hot Filtration : If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization : Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation : Collect the purified crystals by vacuum filtration.

-

Drying : Dry the crystals under vacuum to remove any residual solvent.

Experimental Determination of Thermodynamic Properties

To obtain accurate thermodynamic data, the following experimental techniques are indispensable. These protocols are based on established methodologies for the characterization of organic compounds.[7][8][9]

Differential Scanning Calorimetry (DSC) for Thermal Transitions

DSC is a fundamental technique for measuring the heat flow associated with thermal transitions in a material as a function of temperature. It is used to determine the melting point and the enthalpy of fusion.

-

Sample Preparation : Accurately weigh 2-5 mg of the purified and dried compound into an aluminum DSC pan.

-

Sealing : Hermetically seal the pan to prevent any loss of sample due to sublimation.

-

Instrument Setup : Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program : Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

-

Data Analysis : The melting point is determined as the onset or peak of the endothermic melting event. The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak.

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA) for Thermal Stability

TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the decomposition temperature and to assess thermal stability.

-

Sample Preparation : Weigh 5-10 mg of the purified compound into a TGA crucible.

-

Instrument Setup : Place the crucible onto the TGA balance.

-

Thermal Program : Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen or an oxidative air atmosphere to the desired final temperature.

-

Data Analysis : The onset of mass loss indicates the beginning of decomposition. The temperature at which a certain percentage of mass is lost (e.g., T₅% for 5% mass loss) is often reported as the decomposition temperature.

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Bomb Calorimetry for Enthalpy of Combustion and Formation

Bomb calorimetry is the standard method for determining the enthalpy of combustion of solid and liquid samples. From this, the standard enthalpy of formation can be calculated.[10][11]

-

Sample Preparation : A precisely weighed pellet of the compound (0.5-1.0 g) is placed in the crucible of the bomb calorimeter. A fuse wire is attached.

-

Assembly : The bomb is sealed and pressurized with pure oxygen (typically to 30 atm).

-

Calorimeter Setup : The bomb is submerged in a known mass of water in the calorimeter.

-

Ignition and Measurement : The sample is ignited, and the temperature change of the water is recorded with high precision.

-

Calculation : The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter.[11] The standard enthalpy of formation (ΔH°f) is then derived using Hess's law.[11]

Applications in Drug Development

The thermodynamic properties of 2-Amino-4-bromo-5-nitrobenzamide are crucial for its advancement as a potential drug candidate.

-

Melting Point and Enthalpy of Fusion : These parameters influence the compound's solubility and dissolution rate, which are key factors in its bioavailability. They are also critical for developing stable crystalline forms and for designing crystallization-based purification processes.

-

Thermal Stability : TGA data provides information on the compound's stability to heat, which is important for processing, formulation, and storage.

-

Enthalpy of Formation : This fundamental thermodynamic quantity is used in computational chemistry to model reaction energies and to predict the stability of related compounds.[12]

-

Solubility : Understanding the solubility in various solvents is essential for designing appropriate formulations for preclinical and clinical studies.[6]

Conclusion

While direct experimental data for the thermodynamic properties of 2-Amino-4-bromo-5-nitrobenzamide are yet to be published, this guide provides a robust framework for their prediction and experimental determination. The outlined protocols for DSC, TGA, and bomb calorimetry represent the industry-standard methodologies for characterizing new chemical entities. The acquisition of this data is a critical step in the journey of a compound from a laboratory curiosity to a potential therapeutic agent, enabling rational process development and formulation design.

References

- BenchChem. (2025).

- Luo, Y. R. (2007). Handbook of Bond Dissociation Energies in Organic Compounds. CRC Press.

- Perlovich, G. L. (2017). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. Journal of Thermal Analysis and Calorimetry, 130(2), 829–843.

- Vitello, A., Mettee, H., & Balendiran, G. K. (2025). Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties. Journal of Materials Science and Chemical Engineering, 13, 19-39.

- Goodwin, A. R. H., Marsh, K. N., & Wakeham, W. A. (Eds.). (2003). Experimental Thermodynamics, Vol VI: Measurement of Thermodynamic Properties of Single Phases. Elsevier.

- Stull, D. R., Westrum, E. F., & Sinke, G. C. (1969). The Chemical Thermodynamics of Organic Compounds. John Wiley & Sons.

- U.S. Environmental Protection Agency. (n.d.). 2-bromo-5-nitrobenzamide Properties. CompTox Chemicals Dashboard.

- MySkinRecipes. (n.d.). 2-aMino-5-broMo-4-nitrobenzoic acid.

- BenchChem. (2025). Technical Support Center: Synthesis of 2-Amino-5-nitrobenzoic Acid. BenchChem.

- Google Patents. (n.d.).

- Shreeneel Chemicals. (n.d.). 2 Amino 3-5 Dibromo Benzaldehyde - Boiling Point: 84-85 Deg C.

- BenchChem. (2025).

- BenchChem. (n.d.). 2-Amino-5-nitrobenzamide|Research Chemical.

- Google Patents. (n.d.).

- Singh, R., & Singh, P. (2011). Synthesis and antibacterial activity of benzamides and sulfonamide derived from 2-amino-5-bromo/nitropyridine against bacterial strains isolated from clinical patients. Indian Journal of Chemistry - Section B, 50(7), 931-936.

- PubChem. (n.d.). 2-amino-N-(3-bromo-4-pyridinyl)-5-nitrobenzamide.

- ChemicalBook. (n.d.). Benzamide, 2-amino-4-bromo-5-nitro-.

- National Center for Biotechnology Information. (n.d.). Drug Discovery Targeting Bromodomain-Containing Protein 4.

- BenchChem. (2025). Optimization of reaction conditions for derivatizing 2-Amino-4-bromo-6-nitrobenzoic acid.

- Ionescu, S., & Ionescu, G. (2000). Enthalpies of combustion and formation of isomers of the amino-benzoic acid. Revue Roumaine de Chimie, 45(4), 323-328.

-

RSC Publishing. (n.d.). 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[9][10]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies.

- ACS Publications. (n.d.). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry.

- BLDpharm. (n.d.). 100367-40-6|2-Amino-5-bromo-4-methyl-3-nitropyridine.

- Fisher Scientific. (n.d.). eMolecules AstaTech / 2-AMINO-4-BROMO-N-METHYLBENZAMIDE / 0.1g / 718088308.

- PubChem. (n.d.). 2-Amino-5-bromobenzamide.

- PubChem. (n.d.). 2-amino-N-(5-bromo-2-pyridinyl)-3-nitrobenzamide.

- ChemicalBook. (n.d.). 2-bromo-5-nitrobenzaldehyde.

- BLDpharm. (n.d.). 304854-54-4|2-Amino-5-bromo-N-methoxy-N-methylbenzamide.

- BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of 2-amino-N-(4-methylphenyl)benzamide.

- Thermo Fisher Scientific. (n.d.). 2-Amino-4-nitrobenzoic acid, 97% 5 g.

- PubChem. (n.d.). 2-Bromo-5-nitrobenzaldehyde.

- Sigma-Aldrich. (n.d.). 2-Bromo-4-nitrobenzaldehyde.

- Thermo Fisher Scientific. (n.d.). Amino Acid Physical Properties.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CompTox Chemicals Dashboard [comptox.epa.gov]

- 6. 2-Amino-5-nitrobenzamide|Research Chemical [benchchem.com]

- 7. tsapps.nist.gov [tsapps.nist.gov]

- 8. Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. eng.uc.edu [eng.uc.edu]

- 10. Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties [scirp.org]

- 11. revroum.lew.ro [revroum.lew.ro]

- 12. geca.area.ge.cnr.it [geca.area.ge.cnr.it]

A Technical Guide to Determining the Solubility Profile of 2-Amino-4-bromo-5-nitrobenzamide in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its behavior throughout the drug development lifecycle—from synthesis and purification to formulation and bioavailability. This guide provides an in-depth technical framework for determining the solubility profile of 2-Amino-4-bromo-5-nitrobenzamide, a key intermediate in organic synthesis.[1] We move beyond a simple data sheet to detail the foundational principles, experimental methodologies, and thermodynamic modeling required for a comprehensive understanding. This document is intended for researchers, chemists, and formulation scientists, providing both the theoretical underpinnings and field-proven experimental protocols necessary to generate reliable and reproducible solubility data.

The Foundational Importance of Solubility

Solubility is defined as the maximum quantity of a substance that can be completely dissolved in a given amount of solvent at a specific temperature and pressure to form a saturated solution.[2][3] For a compound like 2-Amino-4-bromo-5-nitrobenzamide, understanding its solubility in various organic solvents is paramount for several key processes:

-

Reaction Kinetics & Synthesis: Optimizing reaction conditions by ensuring reactants are in the solution phase.

-

Crystallization & Purification: Selecting appropriate anti-solvents for efficient and high-purity crystallization.

-

Formulation Development: For APIs, solubility directly impacts dissolution rate and, consequently, bioavailability.[3][4]

-

Analytical Method Development: Ensuring the analyte remains dissolved in the mobile phase during chromatographic analysis.[5]

The solubility of a molecule is dictated by a balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. A favorable dissolution process occurs when the energy released from solute-solvent interactions overcomes both the energy required to break the solute's crystal lattice and the solvent's intermolecular forces.

Experimental Determination of Thermodynamic Solubility

The gold standard for determining the true equilibrium solubility of a compound is the Saturation Shake-Flask Method .[6][7] This method ensures that the system reaches a state of thermodynamic equilibrium between the undissolved solid and the saturated solution.

Core Protocol: Isothermal Shake-Flask Method

This protocol provides a self-validating system for generating high-quality solubility data.

Rationale: The core principle is to create a saturated solution by agitating an excess of the solid compound in the solvent until equilibrium is reached.[8] The presence of excess solid is crucial as it ensures the solution is truly saturated and remains in equilibrium with the solid phase.[9]

Materials & Apparatus:

-

2-Amino-4-bromo-5-nitrobenzamide (>99% purity)

-

Analytical grade organic solvents (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Acetonitrile, N,N-Dimethylformamide)

-

Analytical balance (± 0.1 mg)

-

Thermostatic orbital shaker or magnetic stirrer with precise temperature control (± 0.1 K)

-

Sealed glass vials or flasks

-

Syringes and chemically inert syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Step-by-Step Procedure:

-

Sample Preparation: Add an excess amount of solid 2-Amino-4-bromo-5-nitrobenzamide (e.g., 5-10 mg) into a series of glass vials. The key is to have more solid than will dissolve.

-

Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

-

Equilibration: Securely seal the vials and place them in the thermostatic shaker set to the desired temperature (e.g., 298.15 K / 25 °C). Agitate the vials at a constant speed for a sufficient duration to ensure equilibrium is reached.

-

Expert Insight: A common duration is 24-72 hours. To validate equilibrium, samples can be taken at various time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when consecutive measurements show no significant change in concentration.[10]

-

-

Phase Separation: Once equilibrium is achieved, stop agitation and allow the vials to rest in the thermostat for at least 2 hours for the excess solid to sediment.

-

Sampling & Filtration: Carefully withdraw a sample of the supernatant using a syringe. Immediately pass the solution through a 0.45 µm syringe filter to remove all undissolved microparticles.

-

Causality Check: Filtration is a critical step. Failure to remove microscopic solid particles will lead to an overestimation of solubility, as these particles can dissolve upon dilution for analysis.[11]

-

-

Dilution & Quantification: Accurately dilute the clear, filtered saturated solution with a suitable solvent (often the mobile phase for HPLC) to bring the concentration within the linear range of the analytical method.

-

Analysis: Quantify the concentration of 2-Amino-4-bromo-5-nitrobenzamide in the diluted sample using a validated HPLC-UV method.

Visualization of the Experimental Workflow

The logical flow of the shake-flask method is illustrated below.

Caption: Workflow for Thermodynamic Solubility Determination.

Analytical Quantification: HPLC-UV Method

High-Performance Liquid Chromatography (HPLC) is the preferred method for quantification due to its specificity and ability to separate the analyte from any potential degradants or impurities.[7][11]

Example HPLC Method Parameters:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Formic Acid

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a determined λmax for the compound

-

Injection Volume: 10 µL

-

Quantification: Based on a standard calibration curve of 2-Amino-4-bromo-5-nitrobenzamide prepared with known concentrations.[5][12]

Data Presentation and Analysis

Solubility data should be recorded in a clear, tabular format, typically expressed as mole fraction (x), mass solubility (mg/mL), or molarity (mol/L) at each temperature. While experimental data for the specific target compound is not publicly available, Table 1 presents data for a structurally related compound, p-Nitrobenzamide, to illustrate the expected trends.[13]

Table 1: Illustrative Solubility Data of p-Nitrobenzamide in Various Solvents (Mole Fraction, x)

| Temperature (K) | Ethanol | Ethyl Acetate | Acetonitrile | N,N-Dimethylformamide (DMF) |

| 298.15 | 0.0115 | 0.0125 | 0.0075 | 0.2850 |

| 303.15 | 0.0138 | 0.0152 | 0.0089 | 0.3121 |

| 308.15 | 0.0165 | 0.0183 | 0.0105 | 0.3409 |

| 313.15 | 0.0197 | 0.0219 | 0.0124 | 0.3715 |

| 318.15 | 0.0234 | 0.0261 | 0.0146 | 0.4038 |

| Data sourced from J. Chem. Eng. Data 2019, 64, 4, 1577–1585 for illustrative purposes.[13] |

Analysis of Results: The data clearly shows that solubility is highly dependent on both the solvent and the temperature.[14] For p-Nitrobenzamide, solubility is highest in the polar aprotic solvent DMF and generally increases with temperature in all solvents.[13] This endothermic dissolution process is common for many crystalline solids.[15] A similar trend would be anticipated for 2-Amino-4-bromo-5-nitrobenzamide, with the relative solubility order depending on the specific solute-solvent interactions.

Thermodynamic Modeling of Solubility

Experimental solubility data can be correlated using thermodynamic models, which are invaluable for interpolating data at unmeasured temperatures and for understanding the dissolution thermodynamics.

The Modified Apelblat Equation

The modified Apelblat equation is a widely used semi-empirical model that relates the mole fraction solubility (x) to temperature (T).[16][17][18]

The equation is expressed as: ln(x) = A + (B / T) + C ln(T)

Where:

-

x is the mole fraction solubility of the solute.

-

T is the absolute temperature in Kelvin (K).

-

A, B, and C are dimensionless model parameters obtained by fitting the equation to the experimental data. Parameter B relates to the enthalpy of solution, while C reflects the effect of temperature on the heat capacity of dissolution.

Application: The parameters A, B, and C are determined for each solvent using a non-linear regression of the experimental data. Once determined, this model can accurately predict the solubility at any temperature within the experimental range.[15] The accuracy of the fit is often evaluated by the Root-Mean-Square Deviation (RMSD).

Logical Relationship: From Experiment to Model

The diagram below illustrates the process of using experimental data to inform and validate a thermodynamic model.

Caption: Data Flow from Experiment to Predictive Model.

Conclusion

This guide has outlined a robust, scientifically-grounded approach to characterizing the solubility profile of 2-Amino-4-bromo-5-nitrobenzamide. By adhering to the detailed shake-flask protocol, employing precise HPLC-UV analysis, and correlating the resulting data with established thermodynamic models like the Apelblat equation, researchers can generate a comprehensive and reliable dataset. This information is not merely academic; it is a critical asset that informs process optimization, ensures analytical accuracy, and accelerates the journey of drug development from the laboratory to clinical application.

References

- PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.

- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Hacettepe University Journal of the Faculty of Pharmacy. A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.

- Biorelevant.com. USP <1236>: Solubility Measurements Chapter.

- MDPI. (2021).

- Bentz, J. et al. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- Sciforum. The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD.

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility.

- Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection.

- ACS Publications. (2023). Solubility and Thermodynamic Modeling of 5-Nitrofurazone in Pure Solvents and Binary Solvent Mixtures.

- ACS Publications. (2022). Solubility Measurement and Thermodynamic Model Correlation of Baclofen in 12 Pure Organic Solvents.

- ResearchG

- International Journal of Pharmaceutical and Clinical Research. (2013).

- ResearchGate. (2025). Thermodynamic Models for Correlation of Solubility of Hexaquocobalt(II) Bis(p-toluenesulfonate)

- Semantic Scholar. (2012). Experimental and Computational Methods Pertaining to Drug Solubility.

- WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.

- ACS Publications. (2022). Solubility Measurement and Thermodynamic Model Correlation of Baclofen in 12 Pure Organic Solvents.

- BioAssay Systems. Shake Flask Method Summary.

- Lund University Publications. (2005).

- MDPI. (2021). Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution.

- ACS Publications. (2019).

- Benchchem. Solubility of 2-Amino-5-nitrobenzoic Acid in Organic Solvents: An In-depth Technical Guide.

- MySkinRecipes. 2-aMino-5-broMo-4-nitrobenzoic acid.

- Benchchem. Solubility of 2-Bromo-N-phenylbenzamide in Organic Solvents: A Technical Guide.

Sources

- 1. 2-aMino-5-broMo-4-nitrobenzoic acid [myskinrecipes.com]

- 2. sciforum.net [sciforum.net]

- 3. improvedpharma.com [improvedpharma.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. pharmaguru.co [pharmaguru.co]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. mdpi.com [mdpi.com]

Application Note: Synthetic Protocol for 2-Amino-4-bromo-5-nitrobenzamide

Executive Summary & Scientific Context

The synthesis of 2-Amino-4-bromo-5-nitrobenzamide represents a critical workflow in the development of poly-functionalized aromatic scaffolds. These motifs are frequently utilized as intermediates in the synthesis of agrochemicals (e.g., anthranilic diamide insecticides) and pharmaceutical agents targeting oncology pathways (e.g., PARP inhibitors or kinase modulators) [1, 9].

This protocol details the regioselective nitration of 2-amino-4-bromobenzamide. The synthetic strategy relies on the directing effects of the substituents: the amino group (strongly activating, ortho, para-directing) and the bromine atom (weakly deactivating, ortho, para-directing) cooperatively direct the incoming nitro group to the C-5 position, which is para to the amino group and ortho to the bromine. This route minimizes the formation of unwanted isomers compared to alternative pathways [5, 11].

Key Chemical Properties

| Property | Specification |

| Chemical Name | 2-Amino-4-bromo-5-nitrobenzamide |

| Molecular Formula | C₇H₆BrN₃O₃ |

| Molecular Weight | ~260.05 g/mol |

| Appearance | Pale yellow to orange crystalline solid |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in water |

| Hazards | Skin/Eye Irritant (Cat 2), STOT-SE (Cat 3) [3, 7] |

Experimental Protocol: Regioselective Nitration

Disclaimer: This protocol is adapted from validated methodologies for structural analogs (e.g., 2-amino-5-bromo-4-nitrobenzoic acid) and standard aromatic substitution principles. Optimization of temperature and stoichiometry may be required for specific scale-up operations [5, 11].

Materials & Reagents[3][4][5][6][7][8][9][10]

-

Precursor: 2-Amino-4-bromobenzamide (Purity >98%)[1]

-

Solvent/Acid: Sulfuric Acid (H₂SO₄), concentrated (98%)

-

Nitrating Agent: Nitric Acid (HNO₃), fuming or concentrated (70%)

-

Quenching: Crushed Ice / Deionized Water

-

Neutralization: Ammonium Hydroxide (NH₄OH) or Sodium Bicarbonate (NaHCO₃)

Step-by-Step Methodology

Phase 1: Preparation of the Reaction Matrix

-

Setup: Equip a 250 mL three-necked round-bottom flask with a mechanical stirrer, a temperature probe, and a pressure-equalizing addition funnel. Place the flask in an ice-salt bath to maintain a temperature of -5°C to 0°C.

-

Dissolution: Charge the flask with concentrated H₂SO₄ (10 volumes relative to precursor mass).

-

Substrate Addition: Slowly add 2-Amino-4-bromobenzamide to the cold acid with vigorous stirring.

-

Expert Insight: The addition must be gradual to prevent localized heating, which can lead to decomposition or side reactions (e.g., protodebromination). Ensure the internal temperature does not exceed 5°C [5].[2]

-

Phase 2: Nitration (Electrophilic Aromatic Substitution)

-

Reagent Preparation: In a separate vessel, prepare a nitrating mixture of HNO₃ (1.1 equivalents) and H₂SO₄ (1:1 ratio) if using mixed acid, or use neat HNO₃ if the substrate is sufficiently deactivated.

-

Addition: Dropwise add the nitrating agent to the reaction mixture over 30–45 minutes.

-

Critical Parameter: Maintain internal temperature < 10°C. The amino group is protected by protonation in strong acid (forming the ammonium salt), but the para position (C-5) remains activated relative to the meta positions due to the resonance influence of the unprotonated equilibrium species and the bromine [11].

-

-

Reaction: Allow the mixture to stir at 0–5°C for 2 hours, then slowly warm to room temperature (20–25°C) and stir for an additional 1–2 hours. Monitor reaction progress via TLC or HPLC.

Phase 3: Workup and Isolation[2]

-

Quenching: Pour the reaction mixture slowly onto crushed ice (approx. 10x weight of acid) with vigorous agitation.[2] The product typically precipitates as a solid.[3]

-

Neutralization: Adjust the pH of the slurry to ~3–4 using 20% NaOH or NH₄OH solution.

-

Note: Careful pH control is essential to maximize precipitation while avoiding hydrolysis of the amide bond [5].

-

-

Filtration: Collect the precipitate via vacuum filtration. Wash the filter cake with cold water (3x) to remove residual acid.

-

Drying: Dry the solid in a vacuum oven at 45°C–50°C until constant weight is achieved.

Phase 4: Purification

-

Recrystallization: If purity is <95%, recrystallize from Ethanol/Water or Methanol.

-

Protocol: Dissolve crude solid in minimum boiling ethanol, hot filter to remove insolubles, and cool slowly to 4°C [5].

-

Process Visualization (Workflow)

The following diagram illustrates the logical flow of the synthesis and safety checkpoints.

Figure 1: Operational workflow for the nitration of 2-amino-4-bromobenzamide, highlighting critical temperature control points.

Safety & Handling (HSE)

Hazard Identification: The synthesis involves strong oxidizers and corrosive acids. The product and intermediates are likely skin and eye irritants [3, 6, 7].[4][5]

-

Engineering Controls: All operations involving fuming nitric acid or bromine sources must be conducted in a certified chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eyes: Chemical splash goggles + Face shield.

-

Skin: Nitrile or Neoprene gloves (double-gloving recommended for acid handling).

-

Body: Acid-resistant lab coat and apron.

-

-

Emergency Protocols:

-

Acid Spills: Neutralize with sodium bicarbonate or spill pillows before cleanup.

-

Skin Contact: Immediately wash with copious amounts of water for 15 minutes.

-

Inhalation: Move to fresh air; support breathing if necessary [7].

-

References

-

MySkinRecipes. 2-Amino-5-bromo-4-nitrobenzoic acid Product Description and Uses. Available at: [Link]

-

Reagentia. 2-Amino-5-Bromo-4-Nitrobenzoic Acid CAS 89642-24-0 Specifications.[6][7] Available at: [Link]

- Google Patents.Process for preparing 2-amino-5-bromobenzamide derivatives (EP2213654B1).

Sources

- 1. EP2213654A1 - Process for preparing 2-amino-5-bromobenzamide derivatives - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. EP2213654B1 - Process for preparing 2-amino-5-bromobenzamide derivatives - Google Patents [patents.google.com]

- 4. fishersci.com [fishersci.com]

- 5. echemi.com [echemi.com]

- 6. 2-aMino-5-broMo-4-nitrobenzoic acid [myskinrecipes.com]

- 7. 2-Amino-5-Bromo-4-Nitrobenzoic Acid (1 x 100 mg) | Reagentia [reagentia.eu]

Application Note & Protocols: Cyclization Strategies for 2-Aminobenzamide Derivatives in Quinazolinone Synthesis

Abstract

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This application note provides a comprehensive guide for researchers on the cyclization of 2-aminobenzamide derivatives to construct the 4(3H)-quinazolinone ring system. We delve into the mechanistic underpinnings of key synthetic strategies, focusing on the condensation with aldehydes and reactions with carboxylic acids. This guide offers detailed, field-proven protocols, comparative data, troubleshooting advice, and the scientific rationale behind experimental choices to empower researchers in drug discovery and process development.

Introduction: The Significance of the Quinazolinone Core

The synthesis of quinazolinones has been a subject of intense study for over a century, driven by their significant therapeutic potential.[3][4] Compounds like Gefitinib and Erlotinib, used in cancer therapy, highlight the importance of this heterocyclic system.[2] The most direct and common precursors for 4(3H)-quinazolinones are 2-aminobenzamides, which can undergo cyclization with a variety of one-carbon (C1) synthons. The choice of reaction partner and catalytic system dictates the efficiency, substrate scope, and environmental impact of the synthesis. This note will focus on two prevalent and versatile methods: oxidative condensation with aldehydes and dehydrative coupling with carboxylic acids.

Mechanistic Overview: The Pathway to Cyclization

The formation of the quinazolinone ring from a 2-aminobenzamide and a C1 electrophile generally proceeds through a two-stage mechanism: initial condensation followed by cyclization and aromatization.

-

Condensation: The primary amino group (-NH₂) of the 2-aminobenzamide acts as a nucleophile, attacking the electrophilic carbon of the coupling partner (e.g., the carbonyl carbon of an aldehyde). This is often facilitated by an acid or metal catalyst that activates the electrophile.

-

Intramolecular Cyclization: Following the initial condensation, which typically forms an imine or a related intermediate, the amide nitrogen (-CONH₂) performs an intramolecular nucleophilic attack on the newly formed imine carbon.

-

Dehydration/Oxidation: The resulting dihydroquinazolinone intermediate then undergoes a final dehydration or oxidation step to yield the stable, aromatic 4(3H)-quinazolinone product. The requirement for an external oxidant depends on the oxidation state of the C1 synthon and the intermediate.

Caption: General mechanism for quinazolinone synthesis.

Key Methodologies and Protocols

Method A: Iodine-Catalyzed Oxidative Cyclization with Alcohols

This method provides a highly efficient and environmentally benign route to quinazolinones by using primary alcohols as aldehyde surrogates. The reaction is catalyzed by molecular iodine, with dimethyl sulfoxide (DMSO) serving as a mild and effective terminal oxidant.[5][6] This one-pot, two-step process involves the in situ oxidation of the alcohol to an aldehyde, which then undergoes condensation and cyclization.[5]

Scientist's Note: Using alcohols directly is advantageous as they are often more stable, less toxic, and easier to handle than the corresponding aldehydes. The iodine/DMSO system is a powerful yet gentle combination for this transformation. DMSO not only acts as the oxidant but can also be a high-boiling solvent. Iodine is regenerated in the catalytic cycle, making it an economical choice.[5]

Detailed Protocol 1: Synthesis of 2-Phenylquinazolin-4(3H)-one

Materials and Reagents:

-

2-Aminobenzamide (1.0 mmol, 136.1 mg)

-

Benzyl alcohol (1.2 mmol, 124 µL)

-

Iodine (I₂) (0.1 mmol, 25.4 mg)

-

Dimethyl sulfoxide (DMSO) (3.0 mmol, 214 µL)

-

Dimethyl carbonate (DMC) (2.0 mL)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask (10 mL), magnetic stirrer, reflux condenser

Procedure:

-

To a 10 mL round-bottom flask, add 2-aminobenzamide (136.1 mg), benzyl alcohol (124 µL), iodine (25.4 mg), and dimethyl carbonate (2.0 mL).

-

Add DMSO (214 µL) to the mixture.

-

Equip the flask with a reflux condenser and place it in a preheated oil bath at 120 °C.

-

Stir the reaction mixture vigorously for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:EtOAc mobile phase).

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL).

-

Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ (2 x 10 mL) to quench excess iodine, followed by saturated aqueous NaHCO₃ (2 x 10 mL), and finally brine (10 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford the pure 2-phenylquinazolin-4(3H)-one.

Expected Outcome: Yields typically range from 80-95%. The product is a white solid.

Method B: Copper-Catalyzed Aerobic Oxidative Cyclization with Aldehydes

Copper catalysis offers a versatile and cost-effective platform for C-N bond formation.[7][8] In this approach, a simple copper salt, such as CuBr, catalyzes the condensation of a 2-aminobenzamide with an aldehyde, using air as the ultimate, green oxidant.[7][9] This method is notable for its operational simplicity and tolerance of a wide range of functional groups.

Scientist's Note: The role of copper is multifaceted. It can act as a Lewis acid to activate the aldehyde carbonyl group towards nucleophilic attack and facilitates the final aerobic oxidation of the dihydroquinazolinone intermediate to the aromatic product. The use of air as the oxidant eliminates the need for stoichiometric chemical oxidants, improving the atom economy and safety profile of the synthesis.[7]

Detailed Protocol 2: Copper-Catalyzed Synthesis of 2-(4-Chlorophenyl)quinazolin-4(3H)-one

Materials and Reagents:

-

2-Aminobenzamide (0.5 mmol, 68.1 mg)

-

4-Chlorobenzaldehyde (0.6 mmol, 84.3 mg)

-

Copper(I) bromide (CuBr) (0.05 mmol, 7.2 mg)

-

Potassium carbonate (K₂CO₃) (1.0 mmol, 138.2 mg)

-

Dimethyl sulfoxide (DMSO) (2.0 mL)

-

Reaction vial with a screw cap, magnetic stirrer

Procedure:

-

Add 2-aminobenzamide (68.1 mg), 4-chlorobenzaldehyde (84.3 mg), CuBr (7.2 mg), and K₂CO₃ (138.2 mg) to a reaction vial equipped with a magnetic stir bar.

-

Add DMSO (2.0 mL) to the vial.

-

Seal the vial (do not make it airtight; a needle can be inserted through the septum to ensure air access) and place it in a preheated oil bath at 100 °C.

-

Stir the reaction mixture for 12-16 hours. The reaction is open to the air, which provides the necessary oxygen.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Cool the reaction to room temperature and pour it into ice-cold water (20 mL).

-

A precipitate will form. Collect the solid by vacuum filtration.

-

Wash the solid with cold water and then a small amount of cold ethanol.

-

Dry the solid under vacuum. If necessary, the product can be further purified by recrystallization from ethanol or by column chromatography.

Expected Outcome: Yields are generally in the 75-90% range.

Data Summary and Comparison

The choice of method can be guided by factors such as substrate availability, desired functional group tolerance, and process safety considerations.

| Parameter | Method A (Iodine/DMSO) | Method B (Copper/Air) |

| C1 Source | Primary Alcohols | Aldehydes |

| Catalyst | Molecular Iodine (I₂) | Copper(I) Bromide (CuBr) |

| Oxidant | DMSO | Air (O₂) |

| Typical Temp. | 120 °C | 100 °C |

| Advantages | Uses stable alcohols, metal-free. | Green oxidant (air), broad scope.[7] |

| Limitations | Requires higher temperature. | Aldehyde stability can be an issue. |

| Avg. Yields | 80-95% | 75-90% |

Troubleshooting and Optimization

Low yields are a common issue that can often be resolved through careful optimization.[10][11]

| Issue | Potential Cause | Recommended Solution |

| Low or No Conversion | Insufficient temperature. | Gradually increase the reaction temperature in 10 °C increments.[10] |

| Catalyst deactivation. | For Method B, ensure the copper catalyst is not old or visibly oxidized. | |

| Poor solubility of reactants. | Ensure all reactants are fully soluble at the reaction temperature. Consider a different solvent like DMF if DMSO is problematic.[10][12] | |

| Formation of Side Products | Oxidation of starting materials. | For sensitive aldehydes, run the reaction under a nitrogen atmosphere initially, then introduce air once the condensation has occurred. |

| De-halogenation (for aryl halides) | If using a copper catalyst with aryl halides, consider a ligand-free system or a lower temperature to minimize reductive side reactions. | |

| Difficult Purification | Persistent starting material. | Increase the equivalents of the C1 source (alcohol/aldehyde) from 1.2 to 1.5 equivalents. |

Experimental Workflow Visualization

The overall process from reaction setup to final product analysis follows a standardized workflow in synthetic chemistry.

Caption: Standard laboratory workflow for synthesis.

Conclusion

The cyclization of 2-aminobenzamides is a robust and versatile strategy for accessing the medicinally important quinazolinone core. Both the iodine-catalyzed reaction with alcohols and the copper-catalyzed aerobic oxidation with aldehydes represent efficient, scalable, and modern approaches. By understanding the underlying mechanisms and paying careful attention to reaction parameters, researchers can effectively troubleshoot and optimize these transformations to accelerate the discovery and development of novel therapeutic agents.

References

-

Quinazolinone synthesis. Organic Chemistry Portal. [Link]

-

A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. University of Benghazi. [Link]

-

Copper-Catalyzed Domino Synthesis of Quinazolinones via Ullmann-Type Coupling and Aerobic Oxidative C−H Amidation. ACS Publications. [Link]

-

Enantioselective Copper‐Catalyzed Borylative Cyclization for the Synthesis of Quinazolinones. PMC. [Link]

-

A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. ACG Publications. [Link]

-

Quinazolinone Synthetic Strategies and Medicinal Significance: A review. Preprints.org. [Link]

-

RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. Universal Journal of Pharmaceutical Research. [Link]

-

Recent examples of the copper-catalyzed synthesis of quinazolinones and this work. ResearchGate. [Link]

-

A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. Scientific journals of the University of Benghazi. [Link]

-

Copper-Catalyzed Synthesis of Quinazolinones. Synfacts. [Link]

-

Copper-Catalyzed One-Pot Synthesis of Quinazolinones from 2-Nitrobenzaldehydes with Aldehydes. ACS Publications. [Link]

-

Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. PubMed. [Link]

-

Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative C. e-Publications@Marquette. [Link]

-

Efficient and Mild method for Synthesis of quinazoline derivatives using 2- aminobenzoamide and different aldehydes. Open Science. [Link]

-

Synthesis of 2,3-Dihydroquinazolinones via Condensation of 2-Aminobenzamides with Aldehydes under Ball Milling Conditions. Taylor & Francis Online. [Link]

-

Synthesis of quinazolin-4(3H) one from 2-aminobenzamide. ResearchGate. [Link]

-

Synthesis of Multifunctional 2-Aminobenzimidazoles on DNA via Iodine-Promoted Cyclization. PubMed. [Link]

-

Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. ACS Publications. [Link]

-

Synthesis of quinazolinones from o-aminobenzamides and benzyl amines under metal-free conditions. Chinese Chemical Letters. [Link]

-

Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. NIH. [Link]

-

Iodine-catalyzed oxidative system for cyclization of primary alcohols with o -aminobenzamides to quinazolinones using DMSO as the oxidant in dimethyl. RSC Advances. [Link]

-

I2-Promoted Chemoselective Annulative Coupling of 2-Aminobenzamides with Sulfoxonium Ylides: Easy Access to Quinazolinones. The Journal of Organic Chemistry. [Link]

-

Iodine-catalyzed oxidative system for cyclization of primary alcohols with o-aminobenzamides to quinazolinones using DMSO as the oxidant in dimethyl carbonate. RSC Publishing. [Link]

Sources

- 1. acgpubs.org [acgpubs.org]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. journals.uob.edu.ly [journals.uob.edu.ly]

- 5. Iodine-catalyzed oxidative system for cyclization of primary alcohols with o-aminobenzamides to quinazolinones using DMSO as the oxidant in dimethyl carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Iodine-catalyzed oxidative system for cyclization of primary alcohols with o-aminobenzamides to quinazolinones using DMSO as the oxidant in dimethyl carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ujpronline.com [ujpronline.com]

- 9. ghru.edu.af [ghru.edu.af]

- 10. benchchem.com [benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Application Note & Protocol Guide: Optimizing Solvent Systems for Reactions of 2-Amino-4-bromo-5-nitrobenzamide

Audience: Researchers, scientists, and drug development professionals.

Abstract: 2-Amino-4-bromo-5-nitrobenzamide is a polyfunctional aromatic compound with significant potential as a building block in medicinal chemistry and materials science. The strategic selection of a solvent system is paramount to achieving desired reactivity, selectivity, and yield in its chemical transformations. This guide provides a comprehensive analysis of solvent effects on the key reactive sites of the molecule and offers detailed protocols for systematic solvent screening and optimization.

Introduction: The Critical Role of the Solvent

2-Amino-4-bromo-5-nitrobenzamide possesses three key functional groups that can participate in a variety of chemical reactions: an amino group, a bromo substituent on an activated aromatic ring, and a nitro group. The interplay of these groups—an electron-donating amine and electron-withdrawing nitro and bromo groups—creates a complex electronic environment that dictates the molecule's reactivity. The solvent is not merely a medium for dissolution; it actively influences reaction rates and mechanisms by stabilizing transition states, intermediates, and ground states.[1][2] An optimal solvent system can mean the difference between a high-yielding, clean reaction and a complex mixture of byproducts.

This document serves as a detailed guide to understanding and optimizing solvent selection for the most common transformations of 2-Amino-4-bromo-5-nitrobenzamide.

Physicochemical Profile & Solubility Considerations

The structure of 2-Amino-4-bromo-5-nitrobenzamide suggests a polar molecule with limited solubility in nonpolar solvents. The presence of amino and amide groups allows for hydrogen bond donation, while the nitro and carbonyl groups act as hydrogen bond acceptors.

Table 1: Predicted Solvent Compatibility Profile

| Solvent Class | Representative Solvents | Predicted Solubility & Interaction Notes |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN), N-Methyl-2-pyrrolidone (NMP) | High Solubility Expected. These solvents are excellent choices for many reactions. DMSO and DMF are particularly effective at solvating polar molecules and can accelerate SNAr reactions.[3] |

| Polar Protic | Water, Ethanol, Methanol, Isopropanol | Moderate to Low Solubility. Solubility is likely dependent on temperature. These solvents can hydrogen bond with the solute, which may hinder the reactivity of the amino group by solvation.[2] |

| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderate Solubility Expected. THF is a versatile solvent for a range of organic reactions. |

| Halogenated | Dichloromethane (DCM), Chloroform | Low Solubility Expected. May be useful in biphasic systems or for product extraction. |

| Nonpolar Aromatic | Toluene, Benzene | Very Low Solubility Expected. Generally unsuitable as primary reaction solvents but may be used in specific cases, such as for azeotropic water removal. |

| Nonpolar Aliphatic | Hexanes, Heptane | Insoluble. Primarily useful as anti-solvents for precipitation and purification. |

Strategic Solvent Selection for Key Transformations

The choice of solvent is intrinsically linked to the desired reaction type. Below, we analyze the optimal solvent characteristics for three major classes of reactions involving 2-Amino-4-bromo-5-nitrobenzamide.

Reactions at the Amino Group (e.g., Acylation, Alkylation)

The amino group in this molecule is deactivated by the adjacent electron-withdrawing nitro and bromo groups.[4] This reduced nucleophilicity makes reactions at this site more challenging, requiring careful selection of reagents and solvents.

-

Causality behind Solvent Choice: For acylation or alkylation, a solvent is needed that can dissolve the starting material and reagents without interfering with the reaction. Polar aprotic solvents are generally preferred. They can solvate the cationic species that may form during the reaction without strongly solvating the amine nucleophile, leaving it more available to react.[5]

-

Recommended Solvents: DMF, NMP, and THF are excellent starting points. For acylations using coupling agents like EDC/HOBt, anhydrous DMF is a standard choice.[4]

-

Solvents to Avoid: Protic solvents like alcohols can compete with the amino group as nucleophiles, especially with highly reactive electrophiles.

Nucleophilic Aromatic Substitution (SNAr) at the Bromo Position

The bromine atom is positioned on a highly electron-deficient aromatic ring, making it susceptible to nucleophilic aromatic substitution.

-

Causality behind Solvent Choice: SNAr reactions proceed through a negatively charged intermediate (Meisenheimer complex).[6] Polar aprotic solvents are highly effective at stabilizing this charged intermediate, thereby lowering the activation energy and accelerating the reaction rate.[1] The solvent effect in these systems can be dramatic, with rate enhancements of several orders of magnitude observed when moving from a nonpolar to a polar aprotic solvent.[3]

-

Recommended Solvents: DMSO, DMF, and NMP are the solvents of choice for SNAr reactions. Their high polarity and lack of acidic protons facilitate the formation and stabilization of the Meisenheimer complex.

-

Solvents to Avoid: Protic solvents can solvate the incoming nucleophile through hydrogen bonding, reducing its reactivity and slowing down the reaction.

Reduction of the Nitro Group

The reduction of the nitro group to an amine is a common transformation that opens up new avenues for derivatization.

-

Causality behind Solvent Choice: The choice of solvent for nitro reduction is highly dependent on the reducing agent being used.

-

Catalytic Hydrogenation (e.g., H₂, Pd/C): Protic solvents like ethanol, methanol, or ethyl acetate are commonly used. These solvents can readily dissolve hydrogen gas and are generally inert under the reaction conditions.

-

Metal-based Reductions (e.g., SnCl₂, Fe/HCl): Acidic aqueous or alcoholic solutions are typically employed.

-

Transfer Hydrogenation (e.g., Formic Acid): Can be run neat or with a co-solvent.[7]

-

-

Recommended Solvents: Ethanol, Methanol, Ethyl Acetate, or aqueous/alcoholic acid solutions. The choice should be made based on the specific reduction protocol.

Experimental Protocol: Solvent Screening for N-Acylation

This protocol provides a systematic approach to screen and identify the optimal solvent for the acylation of 2-Amino-4-bromo-5-nitrobenzamide with a model acylating agent, acetyl chloride.

Objective

To determine the most effective solvent for the N-acetylation of 2-Amino-4-bromo-5-nitrobenzamide, maximizing product yield and minimizing reaction time and side-product formation.

Materials & Reagents

-

2-Amino-4-bromo-5-nitrobenzamide

-

Acetyl Chloride

-

N,N-Diisopropylethylamine (DIEA) or Triethylamine (TEA)

-

Screening Solvents (Anhydrous):

-

Dimethylformamide (DMF)

-

N-Methyl-2-pyrrolidone (NMP)

-

Acetonitrile (MeCN)

-

Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

TLC Eluent (e.g., 50:50 Ethyl Acetate:Hexanes, to be optimized)

-

Standard laboratory glassware

Workflow Diagram

Caption: Stabilization of the SNAr intermediate by polar aprotic solvents.

In nucleophilic aromatic substitution, the rate-determining step is often the formation of the anionic Meisenheimer intermediate. [1]Polar aprotic solvents like DMSO and DMF have strong dipoles that can effectively stabilize this charged species through ion-dipole interactions, lowering the energy of the transition state leading to it and thus accelerating the reaction. [3]

Conclusion

The optimal solvent system for reacting 2-Amino-4-bromo-5-nitrobenzamide is highly dependent on the specific chemical transformation being performed. A theoretical understanding of the reaction mechanism, combined with systematic experimental screening, is the most effective strategy for optimization. For reactions involving the deactivated amino group or nucleophilic substitution of the bromide, polar aprotic solvents such as DMF and DMSO are strongly recommended as starting points. For reductions of the nitro group, protic solvents like ethanol and methanol are generally more suitable. The protocols and principles outlined in this guide provide a robust framework for researchers to develop efficient and high-yielding synthetic routes using this versatile chemical building block.

References

- March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th ed., Wiley, 1992.

-

Parker, A. J. "The Effects of Solvation on the Properties of Anions in Dipolar Aprotic Solvents." Chemical Reviews, vol. 69, no. 1, 1969, pp. 1-32. [Link]

- Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. 3rd ed., Wiley-VCH, 2003.

-

Acevedo, O.; Jorgensen, W. L. "Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations." Organic Letters, vol. 6, no. 17, 2004, pp. 2881-2884. [Link]

- Valeur, B.; Berberan-Santos, M. N.

- Katritzky, A. R., et al. "Aquatic toxicity of substituted anilines and phenols." QSAR & Combinatorial Science, vol. 24, no. 8, 2005, pp. 979-986.

- Miller, J. Aromatic Nucleophilic Substitution. Elsevier, 1968.

- Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part A: Structure and Mechanisms. 5th ed., Springer, 2007.

-

Wienhöfer, G., et al. "A general and efficient iron-catalyzed reduction of nitroarenes to anilines." Journal of the American Chemical Society, vol. 133, no. 33, 2011, pp. 12875-12879. [Link]

-

Montalbetti, C. A. G. N.; Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, vol. 61, no. 46, 2005, pp. 10827-10852. [Link]

Sources

- 1. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. ias.ac.in [ias.ac.in]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Amine synthesis by nitro compound reduction [organic-chemistry.org]

Procedures for bromination of 2-amino-5-nitrobenzamide

Technical Application Note: Regioselective Bromination of 2-Amino-5-Nitrobenzamide

Part 1: Executive Summary & Strategic Rationale

Objective: To provide a robust, scalable protocol for the regioselective monobromination of 2-amino-5-nitrobenzamide (1) to synthesize 2-amino-3-bromo-5-nitrobenzamide (2) .

Significance: The target compound (2) is a critical pharmacophore intermediate, widely utilized in the synthesis of quinazolinone-based kinase inhibitors (e.g., CDK inhibitors like Flavopiridol analogs) and antiviral agents. The presence of the bromine atom at the C3 position allows for subsequent Suzuki-Miyaura couplings or Buchwald-Hartwig aminations, expanding the chemical space for structure-activity relationship (SAR) studies.

Synthetic Strategy: The transformation relies on Electrophilic Aromatic Substitution (EAS) . The challenge lies in balancing the electronic effects:

-

Activation: The amino group (-NH

) at C2 is a strong activator and ortho/para director. -

Deactivation: The nitro group (-NO

) at C5 and the amide group (-CONH -

Regioselectivity: All directing groups cooperatively activate the C3 position .

-

Ortho to the amino group.

-

Meta to the nitro group.

-

Meta to the amide group.

-

Part 2: Mechanistic Pathway & Logic

The reaction proceeds via the formation of an arenium ion (sigma complex). The amino group's lone pair stabilizes the intermediate carbocation, making the C3 position kinetically favored despite the steric crowding between the amino and amide groups.

Figure 1: Reaction Mechanism and Regioselectivity

Caption: Mechanistic flow of C3-selective bromination driven by the cooperative directing effects of amino and nitro substituents.

Part 3: Experimental Protocols

Two protocols are provided: Method A for scalable, cost-effective synthesis using elemental bromine, and Method B for smaller-scale, "greener" chemistry using N-Bromosuccinimide (NBS).

Method A: Elemental Bromine in Acetic Acid (Standard Scale-Up)

Best for: Multi-gram to kilogram scale synthesis where cost is a driver.

Reagents:

-

2-Amino-5-nitrobenzamide (1.0 equiv)

-

Bromine (

) (1.05 – 1.1 equiv) -

Glacial Acetic Acid (AcOH) (10–15 volumes)

-

Sodium Bisulfite (saturated aq. solution)

Protocol:

-

Dissolution: Charge a 3-neck round-bottom flask with 2-amino-5-nitrobenzamide and Glacial Acetic Acid. Stir at 40–50°C until a clear yellow/orange solution is obtained. Note: The nitro group reduces solubility; mild heat is often required.

-

Cooling: Cool the solution to 20–25°C (Room Temperature). Do not cool to 0°C as the starting material may precipitate.

-

Addition: Add

dropwise via an addition funnel over 30–60 minutes.-

Observation: The solution will turn dark red/brown. A slight exotherm is expected.[1]

-

-

Reaction: Stir at ambient temperature for 2–4 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1) or HPLC.[1][2]

-

Endpoint: Disappearance of starting material.

-

-

Quenching: Pour the reaction mixture slowly into ice-cold water (20 volumes) with vigorous stirring.

-

Neutralization (Optional but Recommended): Add saturated Sodium Bisulfite solution dropwise to quench excess bromine (indicated by the disappearance of the brown color to a bright yellow precipitate).

-

Isolation: Filter the yellow precipitate via vacuum filtration.

-

Purification: Wash the cake with water (

) to remove residual acid. Recrystallize from Ethanol or Acetic Acid/Water if purity is <98%.

Method B: NBS in DMF (High Purity/Lab Scale)

Best for: High-throughput screening or when handling liquid bromine is undesirable.

Reagents:

-

2-Amino-5-nitrobenzamide (1.0 equiv)

-

N-Bromosuccinimide (NBS) (1.05 equiv)

-

N,N-Dimethylformamide (DMF) (5–8 volumes)

Protocol:

-

Dissolution: Dissolve 2-amino-5-nitrobenzamide in DMF at room temperature.

-

Addition: Add solid NBS portion-wise over 15 minutes.

-

Tip: Keep the reaction vessel wrapped in foil to prevent radical side-reactions (though less likely with this substrate).

-

-

Reaction: Stir at RT for 4–12 hours .

-

Note: DMF promotes the ionic mechanism, favoring ring bromination over side-chain interactions.

-

-

Work-up: Dilute the mixture with water (10 volumes). The product will precipitate out.[1][3][4][5]

-

Filtration: Collect the solid by filtration, wash with water, and dry in a vacuum oven at 50°C.

Part 4: Process Workflow & Visualization

Figure 2: Experimental Workflow (Method A)

Caption: Step-by-step workflow for the bromination using Elemental Bromine/Acetic Acid.

Part 5: Analytical Validation & Troubleshooting

Data Summary Table:

| Parameter | 2-Amino-5-Nitrobenzamide (SM) | 2-Amino-3-Bromo-5-Nitrobenzamide (Product) |

| Appearance | Yellow Powder | Deep Yellow/Orange Solid |

| Molecular Weight | 181.15 g/mol | 260.05 g/mol |

| 1H NMR (DMSO-d6) | ||

| Melting Point | ~200–204°C | >230°C (Decomposes) |

| Key Shift Feature | Ortho coupling (H3-H4) present | Meta coupling only (H4-H6) |

Troubleshooting Guide:

-

Issue: Starting Material Precipitation.

-

Cause: Solubility of nitro-benzamides in cold acetic acid is poor.

-

Solution: Increase solvent volume to 15-20 vol or maintain reaction temperature at 30–35°C (monitor for over-bromination, though unlikely due to deactivation).

-

-

Issue: Over-bromination (Dibromo species).

-

Cause: Excess bromine or high temperatures.[1]

-

Solution: The 5-position is blocked, and the 6-position is deactivated by the nitro group. Dibromination is rare. If observed, reduce Br2 equivalents to 1.0 and lower temperature to 10°C.

-

-

Issue: Sticky/Gummy Product.

-

Cause: Trapped acetic acid or impurities.

-

Solution: Slurry the wet cake in saturated Sodium Bicarbonate solution to neutralize acid, then wash thoroughly with water.

-

Part 6: References

-

Organic Syntheses, Coll.[5] Vol. 9, p. 100 (1998); Vol. 74, p. 114 (1997). Preparation of 2-Amino-5-bromobenzaldehyde. (Classic protocol for bromination of amino-aromatics using Br2/AcOH).

-

World Intellectual Property Organization (WIPO). WO2010000660 - Process for the synthesis of Quinazolinone derivatives. (Describes the use of 2-amino-3-bromo-5-nitrobenzamide as a key intermediate).

-

Beilstein Journal of Organic Chemistry. Copper-promoted C5-selective bromination of 8-aminoquinoline amides. (Provides context on modern regioselective bromination techniques using NBS).

-

BenchChem Technical Guide. Solubility and Handling of 2-Amino-5-nitrobenzamide.

Sources

Technical Support Center: Optimizing Synthesis of 2-Amino-4-bromo-5-nitrobenzamide

Executive Summary

Low yields in the synthesis of 2-Amino-4-bromo-5-nitrobenzamide are typically caused by three convergent factors: oxidative degradation of the unprotected amine during nitration, poor solubility of the nitro-bromo intermediate hindering efficient workup, and regioselectivity issues leading to difficult-to-separate isomers.

This guide provides a root-cause analysis and a corrected 3-step protocol. The core recommendation is to abandon direct nitration in favor of an Acetylation

Diagnostic Guide: Why is my yield low?

Use this decision matrix to identify the specific failure mode in your current workflow.

symptom 1: Reaction mixture turns black/tarry immediately upon adding .

-

Root Cause: Oxidative Decomposition. The free amine (-NH

) at position 2 is electron-rich and susceptible to oxidation by nitric acid before nitration can occur. -

Fix: You must protect the amine as an acetamide before nitration.[1] (See Protocol A).

Symptom 2: Multiple spots on TLC / Low Regioselectivity.

-

Root Cause: Competing Directing Groups.

-

-NH

(strong activator) directs ortho/para. -

-Br (weak deactivator) directs ortho/para.

-

-CONH

(deactivator) directs meta. -

Conflict: In the free amine, the strong -NH

influence can lead to nitration at position 3 (ortho to amine) or poly-nitration.

-

-

Fix: Acetylation attenuates the activating power of the amine, allowing the steric and electronic effects to favor the 5-position (para to the amine, meta to the amide).

Symptom 3: Product is lost during aqueous workup / Extraction yields are low.

-

Root Cause: Solubility Trap. The target molecule contains a nitro group, a bromine atom, and a primary amide. It is likely sparingly soluble in standard organic solvents (EtOAc, DCM) but also insoluble in water.

-

Fix: Do not rely on extraction. The product likely precipitates upon quenching.[2] Use filtration as the primary isolation method.

Visual Troubleshooting Workflow

The following diagram illustrates the decision logic for optimizing the synthesis path.

Caption: Decision tree for identifying yield loss mechanisms in nitrobenzamide synthesis.

Optimized Experimental Protocols

Protocol A: The "Protection First" Strategy (Recommended)

This route avoids amine oxidation and directs nitration specifically to the 5-position.

Step 1: Acetylation

Reaction: 2-Amino-4-bromobenzamide +

-

Suspend 2-Amino-4-bromobenzamide (1.0 eq) in Glacial Acetic Acid (5 vol).

-

Add Acetic Anhydride (1.2 eq).

-

Heat to 90°C for 2 hours. The suspension should clear then re-precipitate.

-

Cool to RT, pour into ice water. Filter the white solid.

-

Checkpoint: Yield should be >90%.[3] If low, check moisture in acetic acid.

-

Step 2: Nitration (The Critical Step)

Reaction: 2-Acetamido-4-bromobenzamide +

-

Dissolve the acetamide from Step 1 in Conc.

(5 vol) at 0°C . -

Add Fuming

(1.1 eq) dropwise, maintaining temp <5°C .-

Technical Note: Exotherms >10°C will cause hydrolysis of the amide or over-nitration.

-

-

Stir at 0–5°C for 1 hour, then warm to RT for 1 hour.

-

Quench: Pour slowly onto crushed ice. Do not extract.

-

Isolation: Filter the yellow precipitate. Wash with cold water until pH is neutral.

Step 3: Deprotection

Reaction: 2-Acetamido-4-bromo-5-nitrobenzamide

-

Suspend the wet cake in Ethanol (10 vol) and 6N HCl (3 vol).

-

Reflux for 2-3 hours.

- to pH 8.

-

Filter the resulting bright yellow/orange solid.

Protocol B: Amidation of the Benzoic Acid (Alternative)

Use this if you already possess 2-Amino-4-bromo-5-nitrobenzoic acid .

-

Reagents: HATU (1.2 eq), DIPEA (2.0 eq),

(3.0 eq), DMF. -

Procedure: Activate acid with HATU/DIPEA for 30 min, then add solid ammonium chloride. Stir 12h.

-

Note: This route often suffers from purification difficulties due to DMF removal.

Data & Benchmarking

The following table compares typical yields across different methodologies.

| Parameter | Direct Nitration (Risky) | Protected Route (Recommended) | Amidation Route |

| Overall Yield | 15 - 25% | 65 - 75% | 40 - 50% |

| Purity (HPLC) | < 85% (Tars present) | > 98% | > 95% |

| Major Impurity | Oxidation byproducts | Unreacted SM | Residual DMF/Salts |

| Workup Difficulty | High (Emulsions) | Low (Filtration) | Medium (Column req.) |

Frequently Asked Questions (FAQ)

Q: Can I use KNO

Q: My product is not precipitating after the acid quench. Why? A: You may have used too much solvent or the sulfuric acid concentration is too high, keeping the product protonated and soluble.

-

Fix: Adjust pH to ~3-4 using NaOH solution (carefully, exothermic!). The free base form of the benzamide is less soluble and should crash out.

Q: The NMR shows a mixture of isomers. How do I purify? A: If you see the 3-nitro isomer (rare with the acetamide route but possible), recrystallization is superior to chromatography.

-

Solvent System:Ethanol/DMF (9:1) . Heat to reflux and cool slowly. The 5-nitro isomer typically crystallizes first due to better symmetry/packing.

References

-

BenchChem. (2025).[1][2] Application Notes and Protocols for the Nitration of 2-Aminobenzoic Acid. (General protocol for protecting group strategies in nitration). Link

-

Sigma-Aldrich. (n.d.). 2-Amino-4-bromo-5-nitrobenzamide Product Page (CAS 1379325-73-1).[6] (Verification of target molecule existence). Link

-

Google Patents. (2018). CN108368053A - Substituted benzazepinones as antibacterial compounds. (Cites synthesis of 2-amino-4-bromobenzamide derivatives). Link

-

ChemSRC. (2025). 2-Amino-4-bromo-5-nitrobenzamide Physicochemical Properties. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. KR810000230B1 - Process for the preparation of nitro substitute amino benzoic acid amides - Google Patents [patents.google.com]

- 4. 2-Amino-5-bromobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. CN102603622B - Synthetic method of 2-amino-4-bromopyridine - Google Patents [patents.google.com]

- 6. 1,3,5-三溴苯_MSDS_用途_密度_CAS号【626-39-1】_化源网 [chemsrc.com]

Technical Support Center: Nitrobenzamide Solubility & Formulation

Topic: Resolving Solubility Issues of Nitrobenzamides in Aqueous Media Ticket ID: NBZ-SOL-001 Status: Open Support Tier: Senior Application Scientist Level[1]

Executive Summary & Triage (The "Why")

User Query: "My nitrobenzamide derivative dissolves in DMSO but precipitates immediately upon addition to cell culture media or buffer. pH adjustment does not help. How do I keep it in solution?"

Diagnosis: Nitrobenzamides typically suffer from "Brick Dust" insolubility rather than "Grease Ball" insolubility.[1]

-

Grease Ball: High lipophilicity (High LogP), low melting point.[1] Solvation is the issue.

-

Brick Dust: High crystal lattice energy (High Melting Point >200°C), moderate lipophilicity.[1] Breaking the crystal lattice is the issue.

The nitro group (

Triage Decision Matrix

Use the following logic flow to select your solubilization strategy.

Figure 1: Diagnostic decision tree for selecting the correct solubilization strategy based on physicochemical properties.

Troubleshooting Guides (FAQ Format)

Issue 1: "The DMSO Crash-Out"

Symptom: The compound is clear in 100% DMSO, but forms a white cloud immediately when diluted into water/media (e.g., 1:1000 dilution).[1] Root Cause: The Solvent Shift . Nitrobenzamides are often soluble in DMSO due to dipole-dipole interactions.[1] When water is added, the dielectric constant of the solvent mixture changes abruptly. Since the compound is a "Brick Dust" molecule, the water molecules prefer to interact with themselves (high cohesive energy density) rather than solvate the rigid drug molecule, forcing the drug to re-crystallize.

Solution: The Intermediate Solvent Step Do not jump from 100% DMSO to 100% Aqueous. Use a bridging cosolvent system.[1]

-

Protocol:

-

Dissolve compound in 100% DMSO (Stock: 10 mM).[1]

-

Prepare an "Intermediate Dilution" using PEG400 or Propylene Glycol .[1]

-

Mix 10 µL DMSO Stock + 90 µL PEG400.[1]

-

-

Why: PEG400 acts as an interface, reducing the interfacial tension and preventing immediate nucleation of crystals.

-

Issue 2: "pH Adjustment Failed"

Symptom: Adding HCl or NaOH does not improve solubility.[1]

Root Cause: Lack of Ionizable Centers.[1]

The nitro group is non-ionizable. The amide nitrogen is extremely weakly acidic (

Issue 3: "Biological Toxicity from Cosolvents"

Symptom: Cells are dying in the vehicle control (DMSO > 1%).[1] Solution: Cyclodextrin Complexation (The "Trojan Horse").[1] Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophobic cavity and hydrophilic exterior.[1][3] They encapsulate the non-polar nitrobenzamide core, shielding it from water while keeping it in solution.

-

Recommended CD: Hydroxypropyl-

-Cyclodextrin (HP--

Why: It is more water-soluble than parent

-CD and less toxic to kidneys.[1] -

Binding: The aromatic ring of nitrobenzamide fits snugly into the

-CD cavity.

-

Experimental Protocols

Protocol A: Determining the "Kinetic Solubility Limit"

Use this to define the maximum concentration for your biological assay before precipitation occurs.